Dichloro(DPPE)digold(I)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Dichloro(DPPE)digold(I) can be synthesized through the reaction of chlorocarbonyl gold(I) with 1,2-bis(diphenylphosphino)ethane in benzene under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for one hour, during which carbon monoxide is removed as a byproduct. The resulting solution is then filtered to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for Dichloro(DPPE)digold(I) are not widely documented, the synthesis typically involves standard laboratory techniques that can be scaled up for industrial purposes. The use of inert atmospheres and controlled reaction conditions are crucial for maintaining the integrity of the compound during production.

化学反応の分析

Types of Reactions: Dichloro(DPPE)digold(I) primarily undergoes substitution reactions, where the chloride ligands can be replaced by other ligands. It also participates in cross-coupling reactions, serving as a catalyst .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include various phosphines and amines. The reactions are typically carried out in organic solvents such as benzene or dichloromethane.

Cross-Coupling Reactions: These reactions often involve organometallic reagents and are conducted under inert atmospheres to prevent oxidation.

Major Products: The major products of these reactions depend on the substituents introduced. For example, substitution with triphenylphosphine yields a triphenylphosphine gold complex.

科学的研究の応用

Dichloro(DPPE)digold(I) has a wide range of applications in scientific research:

Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for cancer treatment.

Industry: Its catalytic properties make it valuable in industrial processes that require precise and efficient chemical transformations.

作用機序

The mechanism by which Dichloro(DPPE)digold(I) exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by providing a stable environment for the reaction intermediates. The gold centers in the compound interact with the reactants, lowering the activation energy required for the reaction to proceed .

類似化合物との比較

- Bis(chlorogold(I)) bis(diphenylphosphino)methane

- Chloro(dimethylsulfide)gold(I)

- Dichloro[®-BINAP]digold(I)

Comparison: Dichloro(DPPE)digold(I) is unique due to its specific ligand environment provided by 1,2-bis(diphenylphosphino)ethane. This ligand imparts distinct electronic and steric properties that influence the compound’s reactivity and stability. Compared to other gold(I) complexes, Dichloro(DPPE)digold(I) offers enhanced catalytic performance in certain reactions, making it a valuable tool in both academic and industrial research .

生物活性

Dichloro(DPPE)digold(I) is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for therapeutic use.

Overview of Dichloro(DPPE)digold(I)

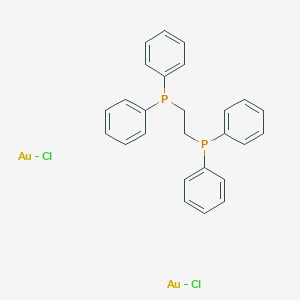

Dichloro(DPPE)digold(I), with the chemical formula [Au2Cl2(dppe)], where dppe stands for diphenylphosphinoethane, is a dinuclear gold complex. Its structure allows for unique interactions with biological targets, making it a candidate for anticancer therapy. The compound exhibits significant antiproliferative properties across various cancer cell lines, including those resistant to conventional therapies.

The biological activity of dichloro(DPPE)digold(I) is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanisms include:

- Cell Cycle Arrest : Studies have shown that this compound can induce G1 phase arrest in cancer cells, halting their proliferation and leading to cell death .

- Redox Homeostasis Disruption : The compound disrupts cellular redox balance, which is critical for maintaining cell viability. This disruption is linked to increased oxidative stress within the cells .

- Ligand Exchange Reactions : The gold center's ability to undergo ligand exchange facilitates interactions with biomolecules, enhancing its therapeutic potential .

Anticancer Activity

Dichloro(DPPE)digold(I) has demonstrated promising results in various preclinical studies:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including K562 (chronic myeloid leukemia), H460 (lung cancer), and OVCAR8 (ovarian cancer). It exhibited IC50 values ranging from 0.10 to 2.53 μM, indicating potent antiproliferative effects .

- Comparison with Other Compounds : In comparative studies, dichloro(DPPE)digold(I) showed enhanced activity relative to traditional chemotherapeutics like cisplatin, particularly in cisplatin-resistant cell lines .

Table 1: Summary of Biological Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| K562 | 0.10 | G1 Phase Arrest | |

| H460 | 0.53 | Redox Disruption | |

| OVCAR8 | 2.53 | Apoptosis Induction | |

| MCF7 | 1.25 | Enhanced Antiproliferative Action | |

| MDA-MB-231 | 2.30 | Ligand Exchange |

Structural Considerations

The structure of dichloro(DPPE)digold(I) contributes significantly to its biological activity. The presence of the diphenylphosphino ligand enhances solubility and stability while facilitating interactions with biological targets:

- X-ray Crystallography Studies : Structural analyses have confirmed the coordination environment around the gold centers and provided insights into the spatial arrangement that may influence biological interactions .

- Ligand Variability : Variations in ligands attached to gold can affect the overall reactivity and biological profile of the complexes, highlighting the importance of ligand design in drug development .

特性

IUPAC Name |

chlorogold;2-diphenylphosphanylethyl(diphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRCUTQUNKAXBM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Au2Cl2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504776 |

Source

|

| Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

863.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18024-34-5 |

Source

|

| Record name | Chlorogold--(ethane-1,2-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。